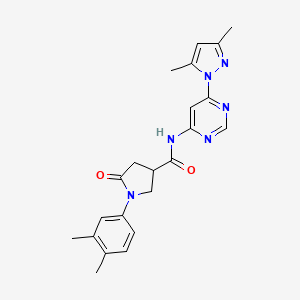

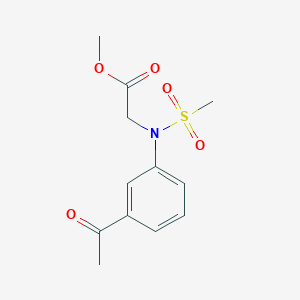

methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate, also known as Methyl Jasmonate (MeJA), is a natural plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is synthesized by various plant species, including Arabidopsis thaliana, tomato, and rice. MeJA is widely used in scientific research to study plant defense mechanisms, gene expression, and signaling pathways.

Aplicaciones Científicas De Investigación

Chemical Analysis and Derivative Formation

- Gas-Liquid Chromatography of Sulfonylurea Herbicides: A method was developed to analyze sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl, using gas chromatography (GC). This involves the formation of stable derivatives, including the formation of N-methylsulfonamide, which is relevant to the understanding of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate (Klaffenbach, Holland, & Lauren, 1993)).

Polymer Applications

- Electrochemical Capacitor Performance: Poly 3-(phenylthiophene) derivatives, including 3-(4-methylsulfonylphenyl)thiophene, were used in electrochemical capacitors, demonstrating their potential in energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998)).

Biomedical Research

- Osteoclastogenesis and Bone Loss Prevention: A study on novel compounds including N-phenyl-methylsulfonamido-acetamide (PMSA) found that these compounds, which are structurally related to this compound, inhibited osteoclast differentiation and could be potential therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020)).

Industrial Applications

- Glucosinolate Hydrolysis Products: The isolation and purification of glucosinolate hydrolysis products, including ω-(methylsulfonyl)alkyl derivatives, are of interest for their biological activities and potential use in organic synthesis. This highlights the broader chemical utility of methylsulfonyl derivatives (Vaughn & Berhow, 2004)).

Propiedades

IUPAC Name |

methyl 2-(3-acetyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-9(14)10-5-4-6-11(7-10)13(19(3,16)17)8-12(15)18-2/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUYQROQCBEXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)

![methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2985538.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)

![Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2985543.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)